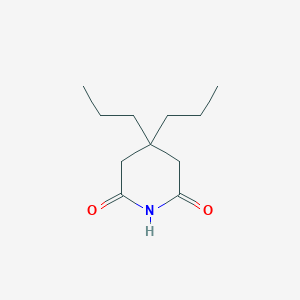
4,4-dipropylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-dipropylpiperidine-2,6-dione is an organic compound with the molecular formula C11H19NO2 It belongs to the class of piperidinediones, which are characterized by a six-membered ring containing two ketone groups at positions 2 and 6
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-dipropylpiperidine-2,6-dione typically involves the initial condensation of aromatic aldehydes or cycloalkanones with cyanoacetamide to form α-cyanocinnamides or cycloalkylidenes. These intermediates then undergo Michael addition with ethyl cyanoacetate or diethylmalonate. The resulting compounds are subsequently alkylated by various alkyl halides to produce the desired 2,6-piperidinedione derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions: 4,4-dipropylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action of 4,4-dipropylpiperidine-2,6-dione is not fully understood. its pharmacological effects are believed to involve interactions with central nervous system receptors and pathways. The compound may modulate neurotransmitter release or receptor activity, leading to its observed anticonvulsant, sedative, and analgesic effects .
Comparison with Similar Compounds
4,4-Dimethyl-2,6-piperidinedione: This compound has similar structural features but with methyl groups instead of propyl groups.
2,6-Piperidinedione: The parent compound without any alkyl substitutions.
Uniqueness: 4,4-dipropylpiperidine-2,6-dione is unique due to its specific propyl substitutions, which may confer distinct pharmacological properties compared to its analogs. The presence of propyl groups can influence the compound’s lipophilicity, metabolic stability, and receptor binding affinity, making it a valuable compound for further research and development.
Properties
CAS No. |
1132-96-3 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
4,4-dipropylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H19NO2/c1-3-5-11(6-4-2)7-9(13)12-10(14)8-11/h3-8H2,1-2H3,(H,12,13,14) |
InChI Key |
NUOUMXJKIOPNQM-UHFFFAOYSA-N |
SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Canonical SMILES |
CCCC1(CC(=O)NC(=O)C1)CCC |
Key on ui other cas no. |
1132-96-3 |
Synonyms |
4,4-Dipropyl-2,6-piperidinedione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


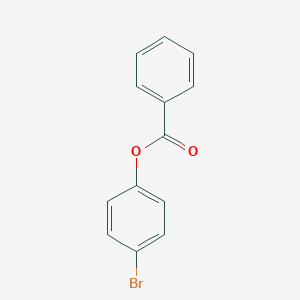
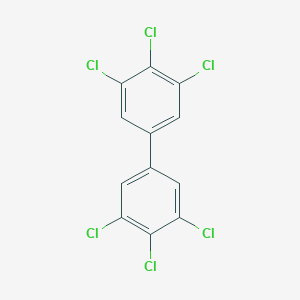

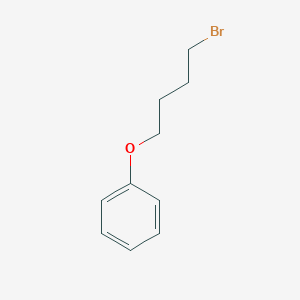



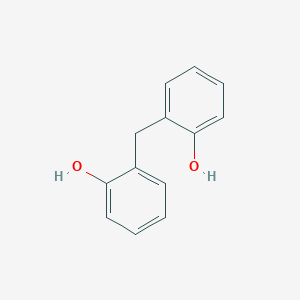
![2-[4-(Dimethylamino)phenyl]-2-[2-[4-(dimethylamino)phenyl]-1,3-dioxoinden-2-yl]indene-1,3-dione](/img/structure/B73671.png)





